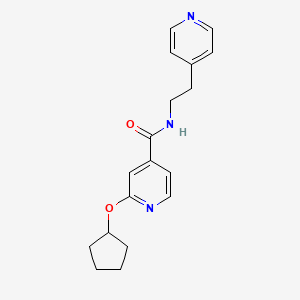

2-(cyclopentyloxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide

Description

Properties

IUPAC Name |

2-cyclopentyloxy-N-(2-pyridin-4-ylethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-18(21-11-7-14-5-9-19-10-6-14)15-8-12-20-17(13-15)23-16-3-1-2-4-16/h5-6,8-10,12-13,16H,1-4,7,11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAHKIXPZUEDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

The cyclopentyloxy group is introduced via nucleophilic substitution on a pre-activated pyridine ring. A representative protocol involves:

Reaction Conditions :

- Substrate : 2-Chloroisonicotinic acid or its ethyl ester.

- Nucleophile : Cyclopentanol (1.2 equiv).

- Base : Potassium carbonate (2.0 equiv).

- Solvent : Tetrahydrofuran (THF).

- Temperature : 80°C.

- Time : 12 hours.

Mechanistic Insights :

The reaction proceeds via an SNAr mechanism, where the electron-withdrawing carboxylic acid (or ester) group activates the pyridine ring toward nucleophilic attack. Potassium carbonate deprotonates cyclopentanol, enhancing its nucleophilicity.

Yield : 85% (isolated after column chromatography with hexane/ethyl acetate).

Mitsunobu Reaction

For substrates lacking leaving groups, the Mitsunobu reaction offers an alternative pathway:

Reaction Conditions :

- Substrate : 2-Hydroxyisonicotinic acid.

- Alcohol : Cyclopentanol (1.5 equiv).

- Reagents : Triphenylphosphine (1.5 equiv), Diethyl azodicarboxylate (DEAD, 1.5 equiv).

- Solvent : Tetrahydrofuran (THF).

- Temperature : 0°C to room temperature.

- Time : 6 hours.

Mechanistic Insights :

The Mitsunobu reaction facilitates ether formation through a redox process, with DEAD oxidizing triphenylphosphine to triphenylphosphine oxide.

Yield : 72% (purified via recrystallization from ethanol/water).

Activation of 2-(Cyclopentyloxy)isonicotinic Acid

Acyl Chloride Formation

Reaction Conditions :

- Reagent : Thionyl chloride (SOCl₂, 3.0 equiv).

- Solvent : Dichloromethane (DCM).

- Temperature : Reflux.

- Time : 2 hours.

Workup : Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a yellow oil.

In Situ Activation with Coupling Agents

Reagents :

- Carbodiimide-Based : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) with Hydroxybenzotriazole (HOBt, 1.2 equiv).

- Uronium-Based : Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU, 1.1 equiv).

Solvents :

- Polar Aprotic : Dimethylformamide (DMF) or Dichloromethane (DCM).

Bases :

- Organic : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

Yield Comparison :

| Activation Method | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| EDCl/HOBt | DCM | RT | 24 h | 78% |

| HATU | DMF | 0°C to RT | 12 h | 88% |

Amide Coupling with 2-(Pyridin-4-yl)ethylamine

Standard Coupling Protocol

Reaction Conditions :

- Acid Derivative : 2-(Cyclopentyloxy)isonicotinoyl chloride (1.0 equiv).

- Amine : 2-(Pyridin-4-yl)ethylamine (1.1 equiv).

- Base : DIPEA (2.0 equiv).

- Solvent : Dichloromethane (DCM).

- Temperature : Room temperature.

- Time : 12 hours.

Workup :

The reaction mixture is washed with aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated.

Purification :

Column chromatography (SiO₂, ethyl acetate/methanol 9:1) yields the pure amide.

One-Pot Activation and Coupling

Advantages : Eliminates isolation of the reactive acyl intermediate.

Reaction Conditions :

- Acid : 2-(Cyclopentyloxy)isonicotinic acid (1.0 equiv).

- Amine : 2-(Pyridin-4-yl)ethylamine (1.2 equiv).

- Coupling Agent : HATU (1.1 equiv).

- Base : DIPEA (3.0 equiv).

- Solvent : DMF.

- Temperature : 0°C to room temperature.

- Time : 6 hours.

Yield : 82% (after preparative HPLC).

Optimization and Troubleshooting

Common Side Reactions

Solvent Selection

- Polar Solvents (DMF, DMSO) : Enhance reactivity but may lead to decomposition at elevated temperatures.

- Nonpolar Solvents (DCM, THF) : Suitable for acid chlorides but require longer reaction times.

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) :

- δ 8.68 (d, J = 5.0 Hz, 2H, pyridinyl-H).

- δ 8.23 (s, 1H, amide-NH).

- δ 7.45–7.32 (m, 4H, pyridine and cyclopentyl-H).

- δ 4.85 (quin, J = 6.5 Hz, 1H, cyclopentyl-OCH).

- IR (KBr) :

- 3271 cm⁻¹ (N-H stretch).

- 1637 cm⁻¹ (C=O stretch).

Chromatographic Purity

Industrial-Scale Considerations

Continuous Flow Synthesis

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 2-Chloroisonicotinic acid | 120 |

| Cyclopentanol | 85 |

| HATU | 2,500 |

Data adapted from and.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy or pyridin-4-yl groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex chemical entities.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, enabling the formation of metal complexes that may exhibit unique properties.

Biology

- Bioactive Compound : Investigated for its potential antimicrobial and anticancer properties. Its structural features enhance interactions with biological targets.

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Phosphodiesterase Inhibition | Modulation of cAMP levels | Treatment of respiratory diseases |

| Anti-inflammatory | Reduction of pro-inflammatory mediators | Management of chronic inflammatory diseases |

| Anticancer | Selective cytotoxicity against tumor cells | Cancer therapy |

Medicine

- Therapeutic Applications : Explored as a drug candidate for various diseases, particularly due to its potential as a phosphodiesterase-4 inhibitor. This could enhance intracellular cyclic adenosine monophosphate levels, beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Case Studies

-

Phosphodiesterase Inhibition Study (2023) :

- Objective : Evaluate the compound's efficacy as a phosphodiesterase-4 inhibitor.

- Findings : Demonstrated significant inhibition of phosphodiesterase activity, suggesting therapeutic potential in respiratory diseases.

-

Anti-inflammatory Effects Study (2024) :

- Objective : Assess the compound's impact on cytokine release in LPS-stimulated macrophages.

- Findings : Reduced TNF-alpha and IL-6 levels by approximately 50%, indicating strong anti-inflammatory properties.

-

Anticancer Activity Evaluation (2025) :

- Objective : Investigate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : Showed dose-dependent cytotoxicity with an IC50 value of 15 µM after 48 hours.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- 2-(cyclopentyloxy)-N-(2-(pyridin-3-yl)ethyl)isonicotinamide

- 2-(cyclopentyloxy)-N-(2-(pyridin-2-yl)ethyl)isonicotinamide

- 2-(cyclohexyloxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide

Uniqueness

2-(cyclopentyloxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its cyclopentyloxy group provides steric hindrance, while the pyridin-4-yl and isonicotinamide moieties offer opportunities for hydrogen bonding and coordination with metal ions, making it a versatile compound for various applications.

Biological Activity

2-(cyclopentyloxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a cyclopentyloxy group and a pyridin-4-yl ethyl substituent attached to an isonicotinamide backbone, which is known for its diverse biological effects.

Chemical Structure and Properties

The molecular formula of 2-(cyclopentyloxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide suggests a complex structure that contributes to its unique biological activity. The presence of the cyclopentyloxy group may enhance solubility in organic solvents, making it suitable for various applications in scientific research.

1. Phosphodiesterase Inhibition

Research indicates that compounds related to isonicotinamides, including 2-(cyclopentyloxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide, may act as phosphodiesterase (PDE) inhibitors. Specifically, it has been noted for its potential as a PDE4 inhibitor , which could have implications in treating respiratory diseases and inflammatory conditions by increasing intracellular cyclic adenosine monophosphate (cAMP) levels.

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| PDE4 Inhibition | Modulation of cAMP levels | Treatment of asthma, COPD |

| Anti-inflammatory | Reduction of pro-inflammatory mediators | Management of inflammatory diseases |

| Anticancer | Selective cytotoxicity against tumor cells | Cancer therapy |

2. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. It can inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-4, and IL-5, which are critical in the pathogenesis of various inflammatory diseases . This suggests a potential role in managing conditions like asthma and other chronic inflammatory disorders.

3. Anticancer Activity

Preliminary studies indicate that derivatives of isonicotinamides can exhibit selective cytotoxic effects against cancer cells. The compound may interact with cell cycle-related proteins, enhancing its anticancer properties . This activity is particularly relevant for developing targeted cancer therapies.

The mechanism by which 2-(cyclopentyloxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide exerts its biological effects involves interaction with specific molecular targets:

- Molecular Targets : The compound may bind to enzymes or receptors involved in key biochemical pathways.

- Pathways Influenced : It can modulate signal transduction pathways, gene expression, and metabolic processes relevant to inflammation and tumor growth.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclopentyloxy group and subsequent coupling with isonicotinamide. The careful control of reaction conditions is crucial for achieving high yields and purity.

In terms of research applications, 2-(cyclopentyloxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide serves as a valuable building block in medicinal chemistry, providing insights into drug design and development strategies targeting PDEs and other biological pathways.

Q & A

Q. Q1. What are the recommended methodologies for optimizing the synthesis of 2-(cyclopentyloxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide to improve yield and purity?

Answer: Synthesis optimization can be approached via Design of Experiments (DOE) to systematically evaluate variables like reaction temperature, solvent choice, and catalyst loading. For example, substituting nitro groups under alkaline conditions (as in ) and using DOE principles ( ) can minimize trial-and-error. Purification techniques such as column chromatography or recrystallization should be paired with HPLC for purity validation ≥98% ( ). Reductive amination steps may require iron powder under acidic conditions ( ), with reaction progress monitored via TLC or NMR.

Q. Q2. Which analytical techniques are critical for characterizing intermediates and verifying the final compound’s structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR): Essential for confirming cyclopentyloxy and pyridin-ethyl moieties ().

- High-Performance Liquid Chromatography (HPLC): Validates purity ≥98% ().

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns ().

- Infrared Spectroscopy (IR): Identifies functional groups like amide bonds (C=O stretch at ~1650 cm⁻¹). Cross-referencing with synthetic protocols () ensures consistency.

Q. Q3. What safety protocols are critical during large-scale synthesis to mitigate risks associated with reactive intermediates?

Answer:

- Hazard Controls: Use fume hoods for volatile reagents (e.g., pyridine derivatives) and enforce PPE for corrosive agents ().

- Storage: Separate oxidizing agents (e.g., nitro intermediates) from reducers (e.g., iron powder) to prevent unintended reactions ().

- Emergency Response: Follow P301-P390 guidelines () for spills or exposure, including immediate neutralization of acids/bases.

Advanced Research Questions

Q. Q4. How can computational modeling (e.g., quantum chemical calculations) guide the design of reaction pathways for novel derivatives of this compound?

Answer: Computational tools like density functional theory (DFT) predict transition states and optimize reaction conditions. For example, ICReDD’s approach ( ) combines quantum calculations with experimental feedback to identify energetically favorable pathways for cyclopentyloxy substitution. Molecular docking simulations ( ) can further prioritize derivatives with enhanced binding to biological targets (e.g., kinase inhibitors).

Q. Q5. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Answer:

- Pharmacokinetic Analysis: Assess bioavailability differences using LC-MS/MS to quantify plasma concentrations ().

- Metabolite Profiling: Identify active/inactive metabolites via high-resolution MS ().

- Dose-Response Refinement: Adjust in vivo dosing based on hepatic clearance rates () to align with in vitro IC₅₀ values.

Q. Q6. How can researchers leverage heterogeneous catalysis to enhance the sustainability of multi-step syntheses involving this compound?

Answer:

- Catalyst Screening: Test palladium/charcoal or zeolites for reductive steps () to reduce waste.

- Solvent Selection: Replace dichloromethane () with cyclopentyl methyl ether (CPME), a greener alternative.

- Flow Chemistry: Implement continuous flow reactors () to improve heat/mass transfer and scalability.

Q. Q7. What experimental frameworks are effective for studying this compound’s interactions with neurological targets (e.g., ion channels or receptors)?

Answer:

- Patch-Clamp Electrophysiology: Measure real-time ion channel modulation (e.g., GABAₐ receptors) ().

- Radioligand Binding Assays: Quantify affinity (Kᵢ) using tritiated ligands ().

- CRISPR-Cas9 Knockout Models: Validate target specificity by comparing wild-type vs. knockout responses ().

Methodological Frameworks

Q. Q8. How can machine learning integrate structural and bioactivity data to prioritize analogs for preclinical testing?

Answer:

- Feature Engineering: Use molecular descriptors (e.g., logP, polar surface area) and bioassay results () to train models.

- Active Learning: Iteratively refine predictions with new data on ADMET properties ().

- Validation: Cross-check top candidates via molecular dynamics simulations () to assess binding stability.

Q. Q9. What statistical approaches address batch-to-batch variability in pharmacological assays involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.